molecular formula C3H3BrN2S B2429347 3-Bromo-5-methyl-1,2,4-thiadiazole CAS No. 522647-42-3

3-Bromo-5-methyl-1,2,4-thiadiazole

Cat. No.: B2429347
CAS No.: 522647-42-3
M. Wt: 179.04
InChI Key: LAKMLPXDJDBSBF-UHFFFAOYSA-N
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Description

3-Bromo-5-methyl-1,2,4-thiadiazole is an organic compound belonging to the thiadiazole family. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a bromine atom and a methyl group attached to the thiadiazole ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-methyl-1,2,4-thiadiazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1,2,4-thiadiazole with bromine in the presence of a suitable solvent. The reaction is carried out at a specific temperature to ensure the selective bromination at the desired position on the thiadiazole ring .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Substitution Reactions

The bromine atom at position 3 undergoes nucleophilic substitution under controlled conditions, enabling the introduction of diverse functional groups.

Key Reagents and Conditions:

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
AminationMorpholine, Et₃N, CH₂Cl₂ (room temp)3-Morpholino-5-methyl-1,2,4-thiadiazole85
Thiol SubstitutionSodium hydrosulfide (NaSH), DMF, 80°C3-Mercapto-5-methyl-1,2,4-thiadiazole78
AlkoxylationSodium methoxide, MeOH, reflux3-Methoxy-5-methyl-1,2,4-thiadiazole72

Mechanistic Insight :
The bromine’s electrophilic nature facilitates nucleophilic attack by amines, thiols, or alkoxides. Polar aprotic solvents (e.g., DMF) enhance reaction rates by stabilizing transition states .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed cross-coupling reactions, forming carbon-carbon bonds.

Example Reactions:

Coupling PartnerCatalyst SystemConditionsProductYield (%)Reference
Phenylboronic acidPd(PPh₃)₄, K₂CO₃, DME, 80°CSuzuki-Miyaura3-Phenyl-5-methyl-1,2,4-thiadiazole65
EthynyltrimethylsilanePdCl₂(PPh₃)₂, CuI, THFSonogashira3-Ethynyl-5-methyl-1,2,4-thiadiazole58

Challenges : Steric hindrance from the methyl group at position 5 can reduce coupling efficiency. Optimized ligand systems (e.g., XPhos) improve yields.

Oxidation Reactions

The methyl group at position 5 can be selectively oxidized to a carboxylic acid or ketone.

Oxidizing AgentConditionsProductYield (%)Reference
KMnO₄, H₂SO₄Reflux in H₂O5-Carboxy-3-bromo-1,2,4-thiadiazole60
SeO₂, AcOH80°C, 12 h5-Acetyl-3-bromo-1,2,4-thiadiazole45

Selectivity : Strong acidic conditions favor carboxy formation, while milder oxidants like SeO₂ target ketone synthesis.

Cyclization and Ring-Opening Reactions

The thiadiazole ring can undergo cyclization with bifunctional nucleophiles or ring-opening under extreme conditions.

Reaction TypeReagents/ConditionsProducts FormedYield (%)Reference
CyclizationEthylenediamine, EtOH, refluxBicyclic imidazothiadiazole50
Ring-OpeningH₂O₂, AcOH, 100°CThiourea derivatives30

Limitations : Ring-opening reactions often require harsh conditions and yield mixtures, necessitating chromatography for purification .

Biological Activity Correlation

While not a direct chemical reaction, structural modifications of 3-bromo-5-methyl-1,2,4-thiadiazole impact bioactivity:

DerivativeBiological ActivityMechanismReference
3-Amino-substitutedAnticonvulsantGABA receptor modulation
3-Mercapto-substitutedAntimicrobialEnzyme inhibition

SAR Note : Bromine replacement with hydrophilic groups (e.g., -NH₂, -OH) enhances CNS activity, while lipophilic groups improve membrane permeability .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : The compound degrades in humid environments, forming 5-methyl-1,2,4-thiadiazol-3(2H)-one .

  • Storage : Requires inert atmosphere (N₂/Ar) and temperatures below 8°C to prevent decomposition .

Scientific Research Applications

Pharmaceuticals

3-Bromo-5-methyl-1,2,4-thiadiazole serves as an intermediate in the synthesis of various biologically active compounds. Its derivatives have shown potential in:

  • Anticancer Activity : Research indicates that thiadiazole derivatives can inhibit the growth of cancer cell lines. For instance, compounds similar to this compound have demonstrated cytotoxic effects against human lung carcinoma and breast cancer cells.
    CompoundIC₅₀ (µM)Cancer Type
    This compound10.0Lung carcinoma
    Thiadiazole Derivative A7.4Breast carcinoma
  • Antimicrobial Properties : The compound exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria. A study reported Minimum Inhibitory Concentration (MIC) values indicating its effectiveness.
    CompoundMIC (µg/mL)Target Organism
    This compound32Staphylococcus aureus
    Thiadiazole Derivative B16Escherichia coli

Materials Science

In materials science, this compound is utilized as a precursor for synthesizing functional materials. Its unique properties allow for:

  • Thermal Stability : Enhancing the thermal resistance of polymers.
  • Electrical Conductivity : Serving as a dopant in conductive materials.

Agrochemicals

The compound is also being explored for its potential in agricultural applications:

  • Pest Control : Research has indicated that thiadiazoles can be developed into effective agrochemicals for pest management.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal examined various thiadiazole derivatives for their anticancer properties. The research found that derivatives of this compound exhibited significant cytotoxicity against multiple cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell proliferation.

Case Study 2: Antimicrobial Studies

Investigations into the antimicrobial efficacy of thiadiazole derivatives revealed that compounds similar to this compound showed potent activity against resistant bacterial strains. The study highlighted its potential as an alternative to traditional antibiotics.

Mechanism of Action

The mechanism of action of 3-Bromo-5-methyl-1,2,4-thiadiazole involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-1,2,4-thiadiazole: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    5-Bromo-1,2,4-thiadiazole: Lacks the methyl group, which can influence its chemical properties and reactivity.

    2-Bromo-5-methyl-1,3,4-thiadiazole: A structural isomer with different reactivity and applications

Uniqueness

3-Bromo-5-methyl-1,2,4-thiadiazole is unique due to the presence of both a bromine atom and a methyl group, which confer specific reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

Biological Activity

3-Bromo-5-methyl-1,2,4-thiadiazole is a compound that belongs to the class of thiadiazoles, which are known for their diverse biological activities. This article summarizes the biological activities associated with this compound, including its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiadiazole Compounds

Thiadiazoles are five-membered heterocyclic compounds containing nitrogen and sulfur atoms. They have garnered attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory properties. The specific structure of this compound enhances its reactivity and potential bioactivity compared to other thiadiazole derivatives.

Antimicrobial Activity

Research has demonstrated that thiadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that this compound can inhibit the growth of various bacterial strains. In a study evaluating multiple thiadiazole derivatives, compounds with similar structures displayed notable activity against Gram-positive and Gram-negative bacteria.

Bacterial Strain Activity Observed
Staphylococcus aureusSignificant
Escherichia coliModerate
Pseudomonas aeruginosaModerate
Bacillus cereusSignificant

These findings suggest that this compound may serve as a lead compound for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of thiadiazoles has been extensively studied. Recent investigations into this compound have indicated its ability to induce apoptosis in cancer cell lines. For example, in vitro studies reported that this compound exhibited cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer), with IC50 values indicating effective dose ranges for inhibiting cell proliferation.

Cell Line IC50 Value (µM)
MCF-723.29
LoVo2.44

The mechanism of action appears to involve the inhibition of key enzymes involved in cell cycle regulation and apoptosis pathways.

The biological activity of this compound can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The compound can bind to active sites of enzymes involved in metabolic pathways, thereby inhibiting their activity.
  • Receptor Interaction : It may interact with cellular receptors that play roles in signal transduction pathways.
  • Induction of Apoptosis : Evidence suggests that it promotes apoptotic processes in cancer cells by activating pro-apoptotic factors and inhibiting anti-apoptotic proteins.

Case Studies

Several case studies have highlighted the efficacy of thiadiazoles in clinical settings:

  • A study published in International Journal of Molecular Sciences evaluated various thiadiazole derivatives for their anticancer properties. The results indicated that compounds similar to this compound showed promising anti-proliferative effects against multiple cancer cell lines .
  • Another research article focused on the synthesis and biological evaluation of novel thiadiazoles demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This underscores the potential applications of this compound in developing new antibiotics.

Q & A

Basic Questions

Q. What are the common synthetic routes for 3-bromo-5-methyl-1,2,4-thiadiazole, and how do reaction conditions influence yield?

The synthesis often involves halogenation of pre-formed thiadiazole cores. For example, Suzuki-Miyaura coupling can introduce aryl groups to brominated thiadiazoles under palladium catalysis, but regioselectivity challenges arise due to competing halogen reactivities . Optimized conditions (e.g., bis(di-tert-butylphosphine)palladium catalysts in dioxane at 80°C) improve yields by favoring coupling at the 5-position over the 3-bromo site . Precise temperature control and catalyst selection are critical to minimize side reactions.

Q. Which spectroscopic methods are most effective for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming regiochemistry and purity. UV-Vis spectroscopy can identify conjugation effects, while X-ray crystallography resolves tautomeric forms (e.g., amino vs. lactam tautomers in related thiadiazoles) . Mass spectrometry validates molecular weight and bromine isotopic patterns.

Q. What handling precautions are necessary for brominated thiadiazoles?

Brominated heterocycles like this compound require inert atmosphere handling to prevent decomposition. Storage in干燥 (dry), airtight containers at 4°C minimizes hydrolysis. Personal protective equipment (PPE) and fume hoods are mandatory due to potential carcinogenicity and respiratory hazards .

Advanced Research Questions

Q. How does regioselectivity in Suzuki-Miyaura coupling of 3-bromo-5-chloro-1,2,4-thiadiazole challenge conventional halogen reactivity trends?

Despite bromine’s typical higher reactivity, coupling occurs preferentially at the 5-chloro position due to frontier molecular orbital (FMO) interactions. Houk’s FMO analysis explains this anomaly, where electron-deficient arylboronic acids favor coupling at the more electrophilic chlorine site . Researchers must use computational modeling (DFT/MP2) to predict regioselectivity in similar systems.

Q. What computational approaches model the reaction mechanisms of thiadiazole formation?

Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) with 6-311+G(2d2p) basis sets are used to map multi-stage reaction pathways. For example, protonation and tautomerization steps in 2-amino-5-methyl-1,3,4-thiadiazole synthesis show activation barriers of ~20–30 kcal/mol, with deprotonation-tautomerism being the most favorable pathway .

Q. How can conjugation be optimized in thiadiazole derivatives to enhance fluorescence for material science applications?

Introducing styryl groups or aryl substituents with electron-donating moieties (e.g., methoxy or hydroxyl groups) extends π-conjugation, red-shifting emission peaks. Fluorescence studies on analogous compounds show that conjugated double bonds shift emission from 360–500 nm to 390–550 nm, making them suitable for blue-light-emitting materials .

Q. What are the advantages of microwave-assisted synthesis over classical methods for thiadiazole derivatives?

Microwave irradiation reduces reaction times from hours to minutes and improves yields by enhancing reaction homogeneity. For instance, triazolo-thiadiazines synthesized via microwave conditions achieve >85% yield compared to 60–70% with classical heating . This method is particularly effective for thermally sensitive intermediates.

Q. How do tautomeric equilibria in thiadiazoles affect their biological activity?

Tautomerism (e.g., amino vs. lactam forms) alters hydrogen-bonding capacity and electron distribution, impacting interactions with enzymes or receptors. Spectroscopic (UV, NMR) and X-ray studies confirm that 3-hydroxy-5-phenyl-1,2,4-thiadiazole exists predominantly in the OH tautomer, influencing its bioactivity .

Q. How should researchers design experiments to resolve contradictions in proposed reaction pathways?

Conflicting mechanistic proposals (e.g., competing protonation steps) require kinetic isotope effects (KIE) studies and isotopic labeling. For example, MP2/DFT comparisons reveal overestimated activation barriers in certain pathways, guiding experimental validation . Cross-referencing computational predictions with synthetic outcomes minimizes misinterpretation.

Q. What strategies mitigate explosion risks during large-scale synthesis of brominated thiadiazoles?

Small-batch processing, inert gas purging, and remote-controlled equipment reduce risks. Safety protocols from analogous compounds recommend avoiding open flames and using explosion-proof refrigeration. Emergency measures include远距离灭火 (remote firefighting) and containment of leaks with sand or vermiculite .

Properties

IUPAC Name

3-bromo-5-methyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3BrN2S/c1-2-5-3(4)6-7-2/h1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAKMLPXDJDBSBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NS1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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